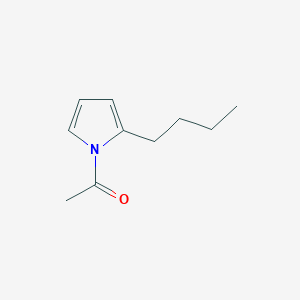
1-(2-Butyl-1H-pyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Butyl-1H-pyrrol-1-yl)ethanone is a chemical compound that belongs to the class of pyrroles. It is also known as PBE or Pyrrolidine Butyl Ethyl Ketone. PBE has been studied for its potential applications in various fields including pharmaceuticals, agriculture, and materials science.
作用机制
The mechanism of action of PBE is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. PBE has been shown to increase the release of GABA and decrease the release of glutamate, which can result in anticonvulsant and analgesic effects.
生化和生理效应
PBE has been shown to have several biochemical and physiological effects. In animal studies, PBE has been shown to reduce seizures and increase pain threshold. It has also been shown to improve memory and learning in animal models of Alzheimer's disease and Parkinson's disease. In insect studies, PBE has been shown to have insecticidal properties and can cause paralysis and death in insects.
实验室实验的优点和局限性
One advantage of using PBE in lab experiments is its relatively simple synthesis method. PBE can be synthesized from commercially available starting materials and does not require complex equipment. However, one limitation of using PBE is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions related to PBE. In pharmaceuticals, further studies are needed to fully understand the mechanism of action of PBE and its potential applications in the treatment of neurological disorders. In agriculture, further studies are needed to determine the effectiveness of PBE as a pesticide and its potential impact on the environment. In materials science, further studies are needed to explore the use of PBE as a monomer in the synthesis of polymeric materials.
合成方法
The synthesis of PBE can be achieved by reacting butylamine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces a mixture of PBE and its isomer, 1-(1-Butyl-2-pyrrolidinyl)ethanone. The mixture can be separated by column chromatography to obtain pure PBE.
科学研究应用
PBE has been studied for its potential applications in various fields. In pharmaceuticals, PBE has been shown to have anticonvulsant and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, PBE has been shown to have insecticidal properties and can be used as a pesticide. In materials science, PBE has been used as a monomer in the synthesis of polymeric materials.
属性
CAS 编号 |
113676-12-3 |
|---|---|
产品名称 |
1-(2-Butyl-1H-pyrrol-1-yl)ethanone |
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
1-(2-butylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h5,7-8H,3-4,6H2,1-2H3 |
InChI 键 |
QYZOAIFEOLFZCD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C(=O)C |
规范 SMILES |
CCCCC1=CC=CN1C(=O)C |
同义词 |
1H-Pyrrole, 1-acetyl-2-butyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
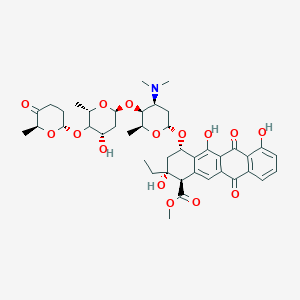
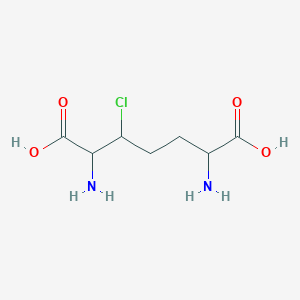
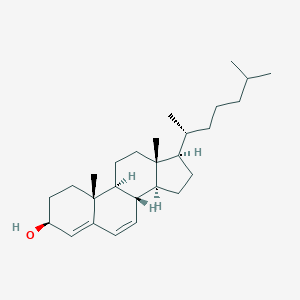
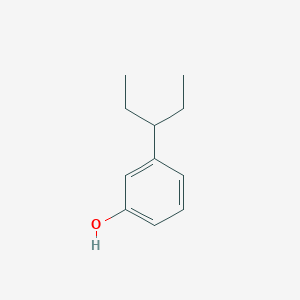
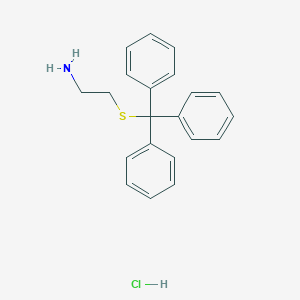
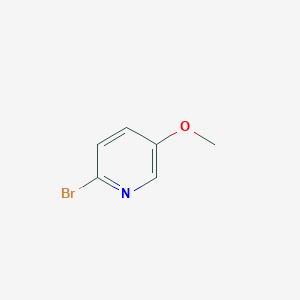
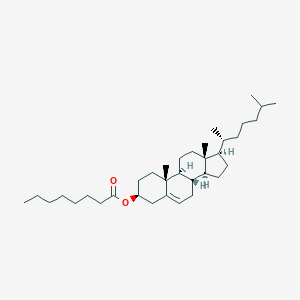
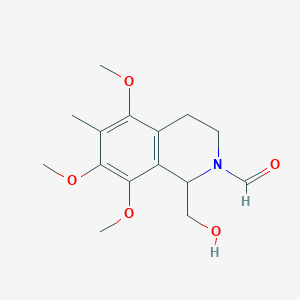
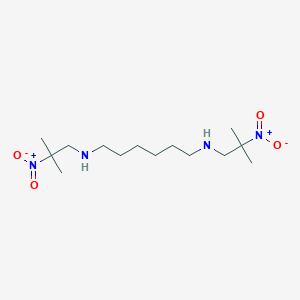
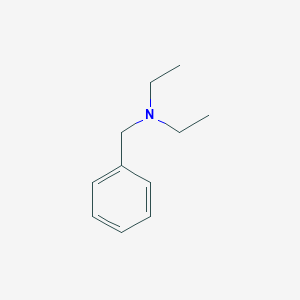
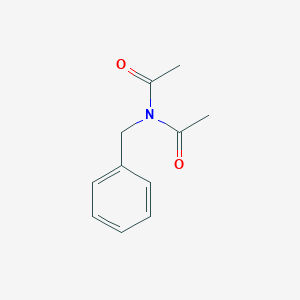
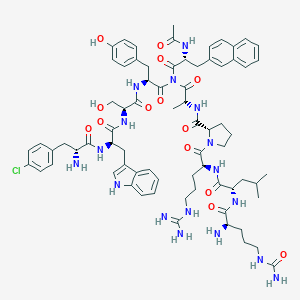
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)